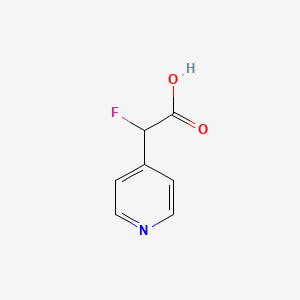

2-Fluoro-2-(pyridin-4-yl)acetic acid

Description

Properties

Molecular Formula |

C7H6FNO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-fluoro-2-pyridin-4-ylacetic acid |

InChI |

InChI=1S/C7H6FNO2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,(H,10,11) |

InChI Key |

XPQVVUNSGWWTFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(pyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives under suitable conditions to yield the desired product.

Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often involves the use of fluorinating agents such as hydrofluoric acid, fluoroboric acid, or metal fluorides like aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(pyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Nucleophiles: Typical nucleophiles include alkali metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and complex heterocyclic structures .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-2-(pyridin-4-yl)acetic acid and its derivatives in anticancer therapies. Research indicates that compounds with pyridine rings exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of human cancer cells, likely through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes, such as aldose reductase (ALR2). A derivative demonstrated potent inhibition with an IC50 value of 0.789 μM, indicating its potential as a therapeutic agent for conditions like diabetic complications . The selectivity and efficacy of these inhibitors make them candidates for further drug development.

Neurological Disorders

Research has suggested that this compound may have applications in treating neurological disorders due to its interaction with muscarinic acetylcholine receptors (mAChRs). Studies on analogs have shown promising results in modulating receptor activity, which could lead to advancements in treatments for diseases like Alzheimer's .

Herbicide Development

The compound is also being explored for its potential use as a herbicide. Its structural properties allow it to function as a synthetic auxin, effectively controlling broadleaf weeds and woody plants. This application is particularly valuable in agricultural settings where selective weed control is necessary without harming crop yields .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available pyridine derivatives. Various methods have been documented, including the use of fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position on the pyridine ring .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound in medicinal applications. Modifications at different positions on the pyridine ring can significantly alter biological activity, selectivity, and pharmacokinetic properties . For instance, substituents at the 8-position of pyridine have been shown to enhance potency against specific targets.

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Fluorinated Pyridinylacetic Acids

- 2-Fluoro-2-(perfluorophenyl)acetic acid (22) : Contains a perfluorophenyl group instead of pyridine. The electron-withdrawing perfluoroaryl group further increases acidity, as evidenced by downfield shifts in $^{19}\text{F}$ NMR (δ ≈ -115 ppm) compared to the target compound .

- 2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid : Replaces pyridine with a thiazole ring. The sulfur atom in thiazole alters solubility and bioavailability, with a molecular weight of 161.16 g/mol (vs. 157.12 g/mol for the target compound) .

Difluoro and Trifluoromethyl Derivatives

- 2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid: Features two fluorine atoms on the acetic acid, increasing molecular weight (201.17 g/mol) and lipophilicity (logP ≈ 1.2) compared to the monofluoro target compound .

- 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid : Incorporates a CF$_3$ group on the pyridine ring, enhancing metabolic stability but introducing steric bulk (molecular weight: 205.13 g/mol) .

Non-Fluorinated Pyridinylacetic Acids

- 2-(Pyridin-4-yl)acetic acid : The parent compound lacks fluorine. It exhibits lower acidity (pKa ~4.5 vs. ~3.8 for the fluorinated analog) and reduced electrophilicity, reflected in lower synthetic yields (31% vs. 64–87% for fluorinated derivatives) .

- (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid : Substitutes fluorine with chlorine, increasing molecular weight (186.61 g/mol) and altering toxicity (acute oral LD$_{50}$ >500 mg/kg) .

Aryl-Substituted Fluorinated Acetic Acids

- 2-(4-Fluoro-2-methylphenyl)acetic acid : Fluorine is on the phenyl ring rather than the acetic acid. This configuration reduces acidity (pKa ~4.2) but improves membrane permeability due to increased hydrophobicity .

Biological Activity

2-Fluoro-2-(pyridin-4-yl)acetic acid is a synthetic organic compound notable for its unique structural characteristics, which include a fluorine atom and a pyridine-derived moiety. Its molecular formula is C7H6FNO2, with a molecular weight of approximately 157.13 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.02 mg/mL |

| Escherichia coli | 0.05 mg/mL |

| Pseudomonas aeruginosa | 0.1 mg/mL |

These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 12.5 |

| MCF7 | 15.3 |

The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors that mediate cellular responses to external stimuli, thus influencing cell signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Study on Antimicrobial Activity : A recent study investigated the antibacterial effects of various pyridine derivatives, including this compound. Results indicated strong inhibitory action against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

- Anticancer Evaluation : Another study evaluated the cytotoxic effects on multiple cancer cell lines, revealing significant activity against HCT116 and MCF7 cells, with IC50 values indicating promising therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.